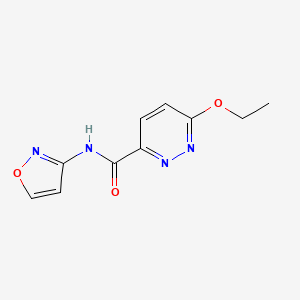
6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyridazine family and has a molecular formula of C12H11N3O3.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
6-ethoxy-N-(isoxazol-3-yl)pyridazine-3-carboxamide is involved in the synthesis of novel thieno[2,3-c]pyridazines with potential antibacterial activities. These compounds have been evaluated for their effectiveness against various bacterial strains (Al-Kamali et al., 2014).
Antimicrobial Evaluation
This chemical is used in the formation of new pyrazole and pyrazolopyrimidine derivatives. These compounds have shown significant antimicrobial activities, outperforming some known drugs in certain cases (Shamroukh et al., 2013).
Synthesis of Polynuclear Heterocycles
It's involved in the synthesis of polynuclear heterocycles such as imidazo[4,5-g]quinazolinediones, which are important in the field of organic chemistry and have potential applications in drug development (Alkhader et al., 1979).
Antiviral and Antimicrobial Activity
This compound is used to synthesize derivatives that exhibit antiviral and antimicrobial activities. Such derivatives are particularly effective against specific viruses like HIV-1 and possess potential as novel therapeutic agents (Larsen et al., 1999).
Antiavian Influenza Virus Activity
It contributes to the synthesis of benzamide-based 5-aminopyrazoles and their derivatives. These synthesized compounds have been found to show significant activity against bird flu influenza H5N1, highlighting their potential in antiviral research (Hebishy et al., 2020).
Eigenschaften
IUPAC Name |
6-ethoxy-N-(1,2-oxazol-3-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-2-16-9-4-3-7(12-13-9)10(15)11-8-5-6-17-14-8/h3-6H,2H2,1H3,(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQYHDVIEDSWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2669846.png)
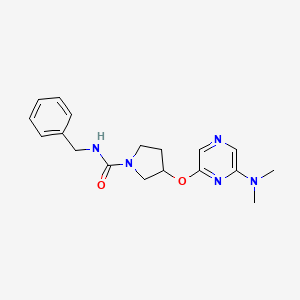
![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2669849.png)
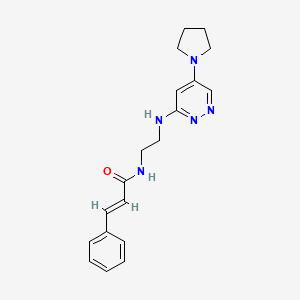
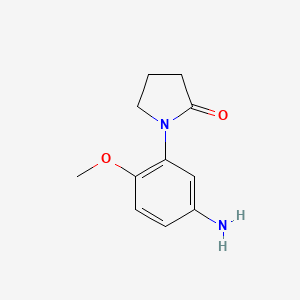

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B2669856.png)


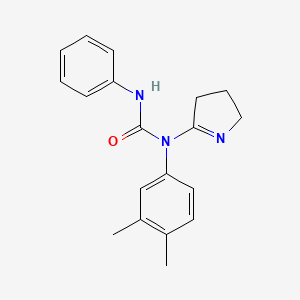
![4-[[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2669863.png)

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2669866.png)